molecular formula C23H22F3N3O3S B11583439 ethyl 4-phenyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

ethyl 4-phenyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B11583439
M. Wt: 477.5 g/mol
InChI Key: BWWPQWSEWMEEEP-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an indazole ring, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indazole ring and the thiophene carboxylate ester. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-2-CARBOXYLATE
  • ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-4-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 4-PHENYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22F3N3O3S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22F3N3O3S/c1-2-32-22(31)19-16(14-8-4-3-5-9-14)13-33-21(19)27-18(30)12-29-17-11-7-6-10-15(17)20(28-29)23(24,25)26/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H,27,30)

InChI Key

BWWPQWSEWMEEEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3C4=C(CCCC4)C(=N3)C(F)(F)F

Origin of Product

United States

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